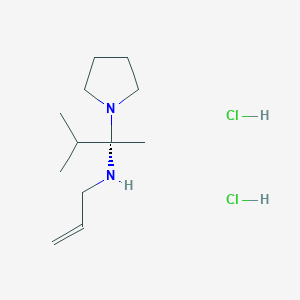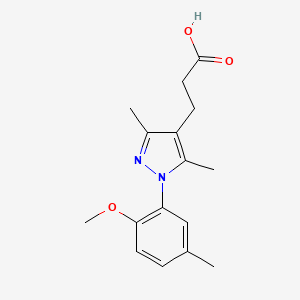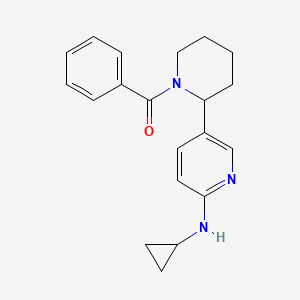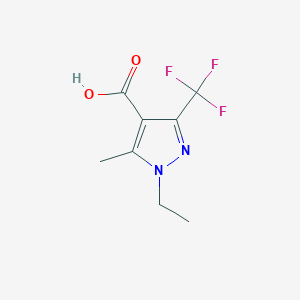![molecular formula C18H21ClN4O B11813405 4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)
4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Benzyl-2-chloro-5,6,7,8-tétrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine est un composé organique complexe appartenant à la classe des pyrido[4,3-D]pyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un groupe benzyle, un substituant chloro et un cycle morpholine. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(6-Benzyl-2-chloro-5,6,7,8-tétrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées.L'étape finale implique souvent la fixation du cycle morpholine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs automatisés et des mesures strictes de contrôle qualité. L'utilisation de catalyseurs et de solvants spécifiques peut améliorer l'efficacité des réactions .
Analyse Des Réactions Chimiques
Types de réactions
4-(6-Benzyl-2-chloro-5,6,7,8-tétrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les alcools).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes .
Applications De Recherche Scientifique
4-(6-Benzyl-2-chloro-5,6,7,8-tétrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, tels que les propriétés anticancéreuses et antimicrobiennes.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de 4-(6-Benzyl-2-chloro-5,6,7,8-tétrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interagir avec les récepteurs cellulaires, modulant les voies de signalisation et affectant les fonctions cellulaires .
Mécanisme D'action
The mechanism of action of 4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Benzyl-4-chloro-5,6,7,8-tétrahydropyrido[4,3-D]pyrimidine
- 7-Benzyl-2,4-dichloro-5,6,7,8-tétrahydropyrido[3,4-D]pyrimidine
Unicité
4-(6-Benzyl-2-chloro-5,6,7,8-tétrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine est unique en raison de la présence du cycle morpholine, qui peut améliorer sa solubilité et sa biodisponibilité. De plus, la disposition spécifique des groupes fonctionnels peut conférer des activités biologiques distinctes par rapport aux composés similaires .
Propriétés
Formule moléculaire |
C18H21ClN4O |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
4-(6-benzyl-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C18H21ClN4O/c19-18-20-16-6-7-22(12-14-4-2-1-3-5-14)13-15(16)17(21-18)23-8-10-24-11-9-23/h1-5H,6-13H2 |
Clé InChI |
IVPOIHPPTVYZML-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1N=C(N=C2N3CCOCC3)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




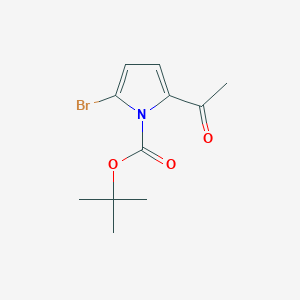
![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)

